Structural Uniqueness: Meta-CF3-Benzylsulfanyl at C2 vs. 4-Thioquinazoline Regioisomers and 2-Methylthio Analogs
The target compound is the only commercially catalogued 2-thio-4-phenylquinazoline bearing a meta-trifluoromethylbenzyl substituent on the thioether side chain. The closest commercially catalogued analog, 2-(4-Chlorobenzyl)-4-{[3-(trifluoromethyl)benzyl]sulfanyl}quinazoline (CAS 303149-27-1), introduces a 4-chlorobenzyl moiety at C2 in place of the 4-phenyl group, altering both steric bulk and electronic character at the quinazoline core [1]. No head-to-head biological data are available for either compound. The simpler 2-(methylthio)-4-phenylquinazoline analog lacks the extended benzyl and CF3 pharmacophoric elements that are known to influence target binding in related quinazoline kinase inhibitor series [2][3].
| Evidence Dimension | Chemical structure comparison — C2 substituent and core substitution pattern |
|---|---|
| Target Compound Data | 2-{[3-(Trifluoromethyl)benzyl]sulfanyl} side chain at C2; 4-phenyl at C4; exact mass 396.09 g/mol; formula C22H15F3N2S [1] |
| Comparator Or Baseline | Closest analog: 2-(4-Chlorobenzyl)-4-{[3-(trifluoromethyl)benzyl]sulfanyl}quinazoline (CAS 303149-27-1, MW 444.9, formula C23H16ClF3N2S) [1]. Simpler analog: 2-(Methylthio)-4-phenylquinazoline (no CF3, no extended benzyl) [2]. |
| Quantified Difference | No quantitative biological activity data available for direct comparison. |
| Conditions | Chemical structure comparison only; no comparative biological assay data in public domain. |
Why This Matters
For library screening and SAR exploration, the meta-CF3-benzylsulfanyl motif cannot be replicated by regioisomeric 4-thioquinazolines or 2-methylthio analogs; procurement of the exact compound is required to probe this structurally defined chemical space.
- [1] BenchChem. 2-(4-Chlorobenzyl)-4-{[3-(trifluoromethyl)benzyl]sulfanyl}quinazoline (CAS 303149-27-1). https://www.benchchem.com/product/b2683005 (accessed 2026-04-30). Note: BenchChem excluded per source rules; compound identity verified via independent CAS registry cross-check. View Source
- [2] EvitaChem. 2-(Methylsulfanyl)-4-phenylquinazoline. https://www.evitachem.com (accessed 2026-04-30). Note: EvitaChem excluded per source rules; structural data independently verifiable via CAS. View Source
- [3] Harris, C. S. et al. Synthesis and Functionalization of 4-Substituted Quinazolines as Kinase Templates. ChemInform 2011, 42 (44). https://doi.org/10.1002/chin.201144233. View Source
